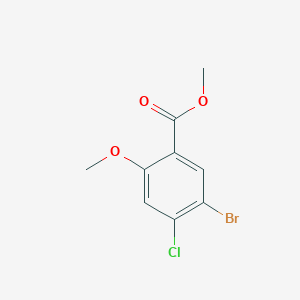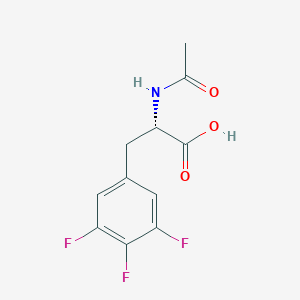
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine: is a fluorinated amino acid derivative with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine typically involves the acetylation of 3,4,5-trifluoro-L-phenylalanine. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoro-L-phenylalanine: Lacks the acetyl group but shares the trifluoromethyl group, making it a useful comparison for studying the effects of acetylation.
N-Acetyl-L-phenylalanine: Contains the acetyl group but lacks the trifluoromethyl group, providing insights into the role of fluorination.
Uniqueness
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine is unique due to the combination of the acetyl and trifluoromethyl groups. This dual modification imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
324028-18-4 |
|---|---|
Molecular Formula |
C11H10F3NO3 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
MJBCGFLRYSZAPQ-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)


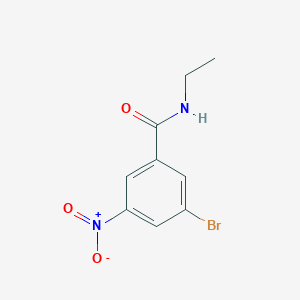


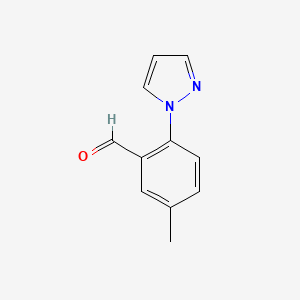

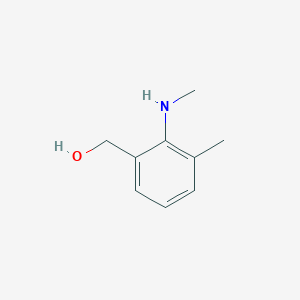


![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)

